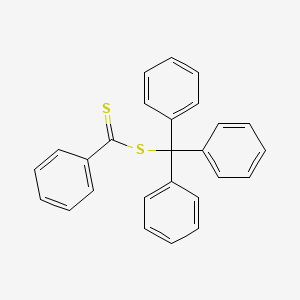
Benzenecarbodithioic acid, triphenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenecarbodithioic acid, triphenylmethyl ester is an organic compound with the molecular formula C26H20S2. It is a derivative of benzenecarbodithioic acid, where the hydrogen atom of the thiol group is replaced by a triphenylmethyl (trityl) group. This compound is known for its unique chemical properties and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarbodithioic acid, triphenylmethyl ester typically involves the esterification of benzenecarbodithioic acid with triphenylmethyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
Benzenecarbodithioic acid, triphenylmethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the triphenylmethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzenecarbodithioic acid, triphenylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of benzenecarbodithioic acid, triphenylmethyl ester involves its ability to form stable intermediates during chemical reactions. The triphenylmethyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Benzenecarbodithioic acid: The parent compound without the triphenylmethyl group.
Triphenylmethyl chloride: Used in the synthesis of the ester.
Dithiobenzoic acid derivatives: Compounds with similar sulfur-containing functional groups.
Uniqueness
Benzenecarbodithioic acid, triphenylmethyl ester is unique due to the presence of the triphenylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications, where selective reactions and stability are required.
特性
CAS番号 |
145318-08-7 |
|---|---|
分子式 |
C26H20S2 |
分子量 |
396.6 g/mol |
IUPAC名 |
trityl benzenecarbodithioate |
InChI |
InChI=1S/C26H20S2/c27-25(21-13-5-1-6-14-21)28-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChIキー |
GXDLLWATFRFIHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=S)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B12551070.png)
![2,6-Bis[bromo(dimethyl)silyl]pyridine](/img/structure/B12551077.png)
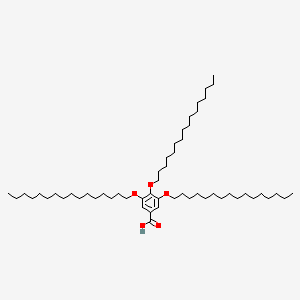
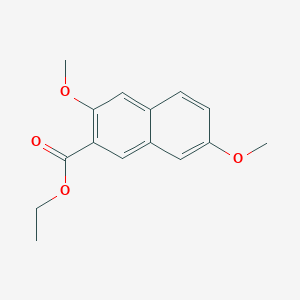
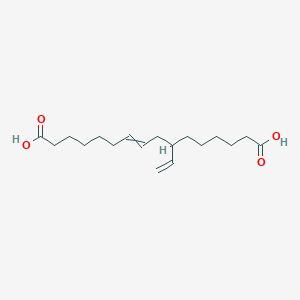
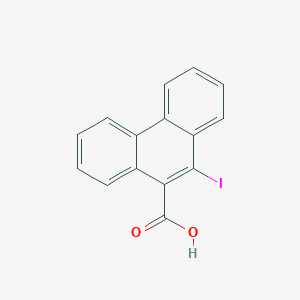
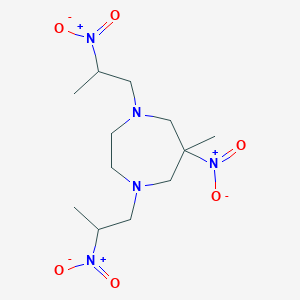
![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)

![1,7-Diazabicyclo[5.5.5]heptadecane](/img/structure/B12551127.png)
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
